molecular formula C10H7ClN2O B1340393 1-Phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 267641-97-4

1-Phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1340393
M. Wt: 206.63 g/mol
InChI Key: CMUHIEKMPFWFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Phenyl-1H-pyrazole-4-carbonyl chloride" is a chemical entity that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a phenyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a carbonyl chloride group. This functional group is reactive and can participate in numerous chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of hydrazonoyl chlorides as key intermediates. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Similarly, the synthesis of 1H-pyrazole-3-carboxylic acid chloride derivatives can be achieved by reacting 4-Benzoyl-1-(2,4-dinitrophenyl)5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride . These methods highlight the reactivity of the carbonyl chloride group in facilitating the formation of nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall conformation and reactivity. X-ray diffraction studies have revealed the supramolecular structures of certain pyrazole isomers, showing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . This orientation can affect the electronic properties and intermolecular interactions of the molecules. Additionally, the crystal structure of related compounds, such as 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one, shows extensive delocalization in the central fragment of the molecule, indicating the presence of conjugation and potential for electronic communication between different parts of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclization and functionalization. For example, the cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones with copper acetate leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The acid chloride functionality of pyrazole derivatives also allows for the formation of ester or amide derivatives through reactions with alcohols or N-nucleophiles . Furthermore, the reactivity of the carbonyl chloride group can be harnessed to create complex hydrogen-bonded framework structures, as seen in the synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Infrared spectroscopy, NMR, and molecular docking studies provide insights into the vibrational frequencies, molecular geometry, and potential biological activities of these compounds. For instance, the presence of a fluorine atom and a carbonyl group in certain pyrazole derivatives has been suggested to play a crucial role in binding and potential phosphodiesterase inhibitory activity . The molecular electrostatic potential maps of these compounds can also indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Phenyl-1H-pyrazole-4-carbonyl chloride is utilized in the synthesis of various heterocyclic compounds. For example, Datterl et al. (2010) describe its use in creating 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, highlighting its role in complex chemical syntheses (Datterl, Tröstner, Kucharski, & Holzer, 2010).

Catalysis in Cross-Coupling Reactions

This compound also plays a role in palladium-catalyzed cross-coupling reactions, as reported by Arbačiauskienė et al. (2009). They used 1-Phenyl-1H-pyrazol-3-ol, a related compound, to prepare various 1-phenyl-1H-pyrazole derivatives, showcasing the utility of this chemical class in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Ionic Liquid Catalysis

1-Phenyl-1H-pyrazole-4-carbonyl chloride is also integral in the synthesis of novel ionic liquids, which are used as catalysts. Moosavi‐Zare et al. (2013) synthesized an ionic liquid used as a catalyst for the Knoevenagel–Michael reaction, demonstrating the versatility of this compound in catalytic applications (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).

Microwave-Assisted Synthesis

Martins et al. (2003) explored the use of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in microwave-assisted synthesis. This method offers an environmentally friendly alternative for the production of certain pyrazole derivatives, highlighting the compound's role in greener chemistry practices (Martins, Pereira, Beck, Machado, Moura, Teixeira, Bonacorso, & Zanatta, 2003).

Synthesis of Functionalized Pyrazoles

Functionalized pyrazoles are synthesized using 1-Phenyl-1H-pyrazole-4-carbonyl chloride as a starting material. Grotjahn et al. (2002) demonstrated the synthesis of pyrazoles with functionalized side chains, indicating the compound's utility in creating complex molecular structures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Safety And Hazards

1-Phenyl-1H-pyrazole-4-carbonyl chloride is considered an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHIEKMPFWFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1H-pyrazole-4-carbonyl chloride

Citations

For This Compound
5
Citations
B Datterl, N Tröstner, D Kucharski, W Holzer - Molecules, 2010 - mdpi.com
… 5-Chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride (2a). Starting from 7a (445 mg, 2 mmol) 470 mg (98%) of compound 2a were obtained as yellowish crystals; mp 134 ºC; 1 H-NMR (…
Number of citations: 32 www.mdpi.com
E González-López, J León-Jaramillo… - Journal of the Brazilian …, 2020 - SciELO Brasil
… To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (5, 2.50 mmol) and Et 3 N (2.5 mmol) in THF (5 mL), a substituted amine (2.50 mmol) was added dropwise …
Number of citations: 5 www.scielo.br
CA Deepthi, J Prathyusha - Journal of Applied Pharmaceutical …, 2023 - japsonline.com
The current research aims to identify the newest class of antifungal, antibacterial, and antitubercular lead compounds. Through the use of a carboxamide linkage, recent research has …
Number of citations: 0 japsonline.com
JX Mu, YX Shi, MY Yang, ZH Sun, XH Liu, BJ Li… - Molecules, 2016 - mdpi.com
… 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (4) [35]. To 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (3, 7.50 mmol) thionyl chloride (30 mmol) was …
Number of citations: 74 www.mdpi.com
S Bondock, W Fadaly, MA Metwally - Journal of Sulfur Chemistry, 2009 - Taylor & Francis
… Reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with 2-amino-benzothiazole 2a in refluxing pyridine yielded 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-…
Number of citations: 59 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.